molecular formula C12H21N5O B11734636 4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol

4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol

Cat. No.: B11734636
M. Wt: 251.33 g/mol
InChI Key: PNSXEWABIAKXEA-UHFFFAOYSA-N
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Description

4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicine, chemistry, and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol involves multiple steps. One common method includes the reaction of 2,5-diamino-6-methyl-pyrimidine with 1-methyl-cyclohexanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a cyclohexanol moiety makes it a valuable compound for various applications .

Properties

Molecular Formula

C12H21N5O

Molecular Weight

251.33 g/mol

IUPAC Name

4-[(2,5-diamino-6-methylpyrimidin-4-yl)amino]-1-methylcyclohexan-1-ol

InChI

InChI=1S/C12H21N5O/c1-7-9(13)10(17-11(14)15-7)16-8-3-5-12(2,18)6-4-8/h8,18H,3-6,13H2,1-2H3,(H3,14,15,16,17)

InChI Key

PNSXEWABIAKXEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)NC2CCC(CC2)(C)O)N

Origin of Product

United States

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